rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans
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Overview
Description
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans: is an organic compound with the molecular formula C10H20N2O·2HCl It is a solid powder that is soluble in water and alcohol-based solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans typically involves organic synthesis techniques. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- rac-1-[(1R,2R)-2-methoxyethyl]piperazine dihydrochloride
- rac-1-[(1R,2R)-2-methoxycyclohexyl]piperazine dihydrochloride
Comparison: rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans is unique due to its specific cyclopentyl moiety, which may confer distinct chemical and biological properties compared to its cyclohexyl and methoxyethyl analogs.
Biological Activity
The compound rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans (CAS Number: 2230802-41-0) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈Cl₂N₂O |
Molecular Weight | 184.28 g/mol |
CAS Number | 2230802-41-0 |
Structure | Chemical Structure |
The biological activity of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may exhibit:
- Receptor Binding : Potential affinity for aminergic receptors, influencing neurotransmission.
- Antiproliferative Effects : Inducing cell death mechanisms in cancer cells, which is a common characteristic of piperazine compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
- IC₅₀ Values :
- A549 (lung cancer): 0.19 µM
- HeLa (cervical cancer): 0.26 µM
- SGC7901 (gastric cancer): 0.41 µM
These values indicate that rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride may possess similar or enhanced activity compared to established chemotherapeutics like cisplatin (IC₅₀ = 11.54 µM) .
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, particularly in relation to anxiety and depression. The structural modifications in rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine may enhance its ability to interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects.
Structure-Activity Relationship (SAR)
The SAR analysis of piperazine derivatives suggests that the presence of specific substituents significantly influences biological activity:
- Methoxy Group : Enhances lipophilicity and receptor binding.
- Cyclopentyl Ring : Contributes to conformational flexibility, impacting interaction with target proteins.
Case Studies
- In Vitro Studies : A study demonstrated that a structurally similar piperazine compound effectively induced apoptosis in A549 cells through necroptosis pathways, suggesting that rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine may trigger similar mechanisms .
- Toxicity Assessment : Preliminary toxicity studies indicated that related compounds exhibited low systemic toxicity (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C10H22Cl2N2O |
---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
1-(2-methoxycyclopentyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H |
InChI Key |
NPSHSXURMXJMOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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